molecular formula C11H13Cl B12530495 6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene CAS No. 868748-06-5

6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B12530495
CAS No.: 868748-06-5
M. Wt: 180.67 g/mol
InChI Key: PGKMVOHVYYDNON-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H13Cl. It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the naphthalene ring. This compound is a colorless liquid with a distinct aromatic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of nickel or palladium catalysts is common, and the reaction is carried out in high-pressure reactors to ensure complete hydrogenation of the naphthalene ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding naphthalene derivatives.

    Reduction: The compound can be reduced further to form decahydronaphthalene derivatives.

    Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is typically used.

    Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 6-chloro-2-methylnaphthalene.

    Reduction: Formation of decahydro-6-chloro-2-methylnaphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine and methyl groups on the naphthalene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A parent compound without the chlorine and methyl substitutions.

    6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group.

    2-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

868748-06-5

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

6-chloro-2-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13Cl/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-5,7-8H,2-3,6H2,1H3

InChI Key

PGKMVOHVYYDNON-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=CC(=C2)Cl

Origin of Product

United States

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